METHYL 2-PHENYL-2-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)ACETATE
Overview
Description
Methyl ({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound that belongs to the class of acyl thiotriazinoindole derivatives.
Preparation Methods
The synthesis of METHYL 2-PHENYL-2-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)ACETATE involves several steps starting from isatin. The synthetic route typically includes nitration of isatin, followed by nucleophilic substitution to attach the pentyl moiety. The resulting compound is then reacted with thiosemicarbazide to form a thiosemicarbazone derivative, which is cyclized under basic conditions. Finally, the nitrated thiotriazinoindole moiety is reacted with phenacyl bromides to obtain the desired compound .
Chemical Reactions Analysis
Methyl ({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule.
Scientific Research Applications
Methyl ({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of METHYL 2-PHENYL-2-(2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The compound inhibits enzymes such as urease, α-glucosidase, and α-amylase by binding to their active sites, thereby preventing their normal function. This inhibition leads to a decrease in the activity of these enzymes, which can have therapeutic effects in conditions like diabetes and infections .
Comparison with Similar Compounds
Methyl ({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Acyl thiotriazinoindole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazole derivatives: These compounds also exhibit enzyme inhibition properties but have a different core structure compared to thiotriazinoindole derivatives.
Indole derivatives: These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
methyl 2-phenyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-3-13-28-17-12-8-7-11-16(17)20-21(28)25-23(27-26-20)32-14-18(29)24-19(22(30)31-2)15-9-5-4-6-10-15/h3-12,19H,1,13-14H2,2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXDSPSHWAQWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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